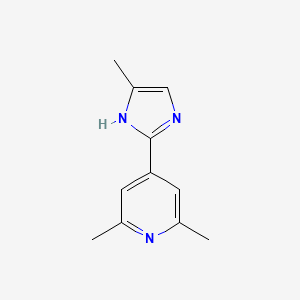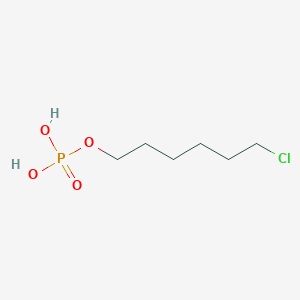
6-Chlorohexyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorohexyl dihydrogen phosphate is an organophosphorus compound with the molecular formula C6H14ClO4P It is a derivative of hexyl phosphate, where one of the hydrogen atoms in the hexyl chain is replaced by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorohexyl dihydrogen phosphate typically involves the reaction of 6-chlorohexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
6-Chlorohexanol+Phosphoric Acid→6-Chlorohexyl dihydrogen phosphate+Water
The reaction is usually conducted at elevated temperatures to facilitate the esterification process. The use of a catalyst, such as sulfuric acid, can also enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chlorohexyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 6-chlorohexanol and phosphoric acid.
Substitution: The chlorine atom in the hexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium iodide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Hydrolysis: 6-Chlorohexanol and phosphoric acid.
Substitution: Various substituted hexyl phosphates depending on the nucleophile used.
Oxidation: Higher oxidation state phosphates.
Applications De Recherche Scientifique
6-Chlorohexyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as a phosphorylating agent.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Chlorohexyl dihydrogen phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties. This process is facilitated by the presence of the chlorine atom, which makes the compound more reactive. The molecular targets and pathways involved in its action include enzymes and proteins that interact with phosphate groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexyl dihydrogen phosphate: Lacks the chlorine atom, making it less reactive.
6-Bromohexyl dihydrogen phosphate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
6-Iodohexyl dihydrogen phosphate: Contains an iodine atom, which affects its chemical behavior.
Uniqueness
6-Chlorohexyl dihydrogen phosphate is unique due to the presence of the chlorine atom, which enhances its reactivity and makes it a valuable compound in various chemical reactions. Its ability to undergo substitution and oxidation reactions makes it versatile for different applications in research and industry.
Propriétés
Formule moléculaire |
C6H14ClO4P |
|---|---|
Poids moléculaire |
216.60 g/mol |
Nom IUPAC |
6-chlorohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14ClO4P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2,(H2,8,9,10) |
Clé InChI |
OEAJAYGIQZYUGA-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCl)CCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


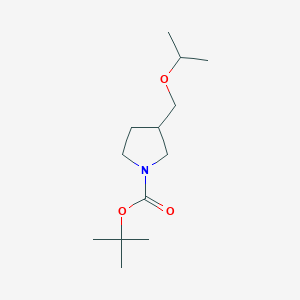
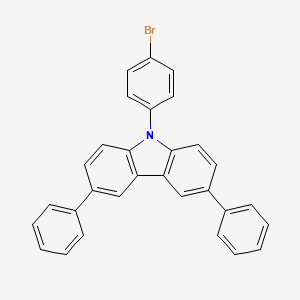




![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
![(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)
![2-[(4-Chlorophenyl)methyl]piperidin-4-amine](/img/structure/B13690930.png)
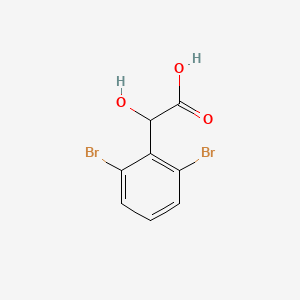
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
